3,4-Dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chromen-2-one core with specific substituents that enhance its chemical properties and potential biological effects.
The compound can be synthesized through various organic reactions, often involving the modification of existing chromen-2-one derivatives. The molecular formula for 3,4-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is C21H20O4, with a molecular weight of approximately 336.38 g/mol.
3,4-Dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is classified as a flavonoid, specifically a coumarin derivative. Coumarins are known for their aromatic properties and have been studied for their potential therapeutic applications.
The synthesis of 3,4-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves the reaction of 3,4-dimethylcoumarin with 2-bromoacetophenone or similar electrophiles in the presence of a base such as potassium carbonate. The reaction is often conducted in an organic solvent like acetone or dimethylformamide under reflux conditions.
The molecular structure of 3,4-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one features:
Property | Value |
---|---|
Molecular Formula | C21H20O4 |
Molecular Weight | 336.38 g/mol |
IUPAC Name | 3,4-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one |
InChI | InChI=1S/C21H20O4/c1-4(3)5... |
Canonical SMILES | CCCC1=C(C(C(=C(C=C1)OC(=O)C)C)C)C |
3,4-Dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3,4-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific biological targets within cells. It may modulate enzyme activity or interact with cellular receptors, leading to various biological effects such as anti-inflammatory or anticancer activities. The precise pathways depend on the context of use and specific molecular interactions.
The compound exhibits typical physical characteristics associated with organic molecules:
The chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature.
3,4-Dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several applications in scientific research:
This compound exemplifies the versatility of chromenone derivatives in both synthetic chemistry and pharmacology, making it an important subject for ongoing research in these fields.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: